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Compound of Interest

Compound Name: O-Desmethyl Quinidine

Cat. No.: B15600903

An In-depth Exploration of the Synthesis, Pharmacology, Metabolism, and Therapeutic
Potential of a Key Quinidine Metabolite

Abstract

O-Desmethyl Quinidine, also known as 6'-hydroxycinchonine or cupreidine, is a primary and
pharmacologically active metabolite of the class | antiarrhythmic drug, quinidine. This technical
guide provides a comprehensive review of the existing scientific literature on O-Desmethyl
Quinidine, with a focus on its chemical synthesis, pharmacological activities, metabolic
pathways, and potential therapeutic applications. This document is intended to serve as a
detailed resource for researchers, scientists, and professionals in the field of drug
development, offering organized quantitative data, detailed experimental protocols, and
visualizations of relevant biological pathways to facilitate further investigation and development
of this compound.

Introduction

Quinidine, a cinchona alkaloid, has been a cornerstone in the management of cardiac
arrhythmias for decades. Its clinical use is, however, accompanied by a complex
pharmacokinetic profile and a range of adverse effects. The metabolism of quinidine leads to
the formation of several metabolites, among which O-Desmethyl Quinidine is of significant
interest due to its own intrinsic biological activity. Understanding the properties and actions of
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O-Desmethyl Quinidine is crucial for a complete comprehension of the overall
pharmacological and toxicological profile of its parent drug. Furthermore, the individual
characteristics of this metabolite suggest that it could be explored as a therapeutic agent in its
own right. This review consolidates the available technical information on O-Desmethyl
Quinidine to support and guide future research and development efforts.

Chemical Properties and Synthesis

O-Desmethyl Quinidine is structurally similar to quinidine, with the notable absence of a
methyl group on the quinoline ring's methoxy moiety.

Property Value
S)-(6-hydroxyquinolin-4-y((1S,2R,4S,5R)-5-

UPAC Name \(/ir:y(lqui:uclid?riZ—yI)meth);L(c()l )

CAS Number 70877-75-7

Molecular Formula C19H22N202

Molecular Weight 310.39 g/mol

Appearance Pale Yellow to Light Yellow Solid

6'-Hydroxycinchonine, Cupreidine, O-
Synonyms .
Demethylquinidine

Synthesis: A partial synthesis of 6'-hydroxycinchonine has been reported. The synthesis is a
critical aspect for obtaining the pure compound for dedicated pharmacological and toxicological
evaluation, independent of its formation from quinidine in vivo.

Pharmacology
Antiarrhythmic Activity

O-Desmethyl Quinidine exhibits antiarrhythmic properties, although it is generally less potent
than its parent compound, quinidine.

Quantitative Data on Antiarrhythmic Activity:
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Experimental

Parameter Value Species
Model

Aconitine-induced
EDso 910 pmol/kg Mouse )
arrhythmia

Experimental Protocol: Aconitine-Induced Arrhythmia Model in Mice

The aconitine-induced arrhythmia model is a standard preclinical screen for potential
antiarrhythmic drugs, particularly those with sodium channel blocking activity.

Experimental Workflow

Vehicle or Induction of Continuous Determine onset of

Animal Preparation O-Desmethyl Quinidine Drug Administration arrhythmia Aconitine Infusion recording ECG Monitoring arrhythmias and EDS0 Data Analysis

Click to download full resolution via product page
Aconitine-Induced Arrhythmia Experimental Workflow
e Animal Preparation: Male mice are used for the study.

o Drug Administration: O-Desmethyl Quinidine or a vehicle control is administered
intraperitoneally at various doses to different groups of mice.

o Aconitine Infusion: After a set period following drug administration, a continuous intravenous
infusion of aconitine is initiated to induce cardiac arrhythmias.

o ECG Monitoring: The electrocardiogram (ECG) is continuously monitored to detect the onset
of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.

o Data Analysis: The dose of O-Desmethyl Quinidine that protects 50% of the animals from
aconitine-induced arrhythmias (EDso) is calculated.
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Effects on Cardiac lon Channels

The antiarrhythmic effects of O-Desmethyl Quinidine are likely mediated through its
interaction with cardiac ion channels. While specific patch-clamp data for O-Desmethyl
Quinidine is limited, studies on its parent compound, quinidine, provide insights into its
potential mechanisms. Quinidine is known to block several key cardiac ion channels.

Electrophysiological Effects of Quinidine (as a proxy for potential effects of its metabolite):

e Sodium Channels (INa): Blocks the fast inward sodium current, slowing the upstroke of the
cardiac action potential.

o Potassium Channels (IKr, IKs): Blocks the rapid and slow components of the delayed rectifier
potassium current, prolonging the action potential duration.

e Calcium Channels (ICa): Can block L-type calcium channels.

Further electrophysiological studies, such as patch-clamp analysis on isolated cardiomyocytes,
are necessary to delineate the precise ion channel blocking profile of O-Desmethyl Quinidine.

Effects on Skeletal Muscle

O-Desmethyl Quinidine has been reported to reduce the frequency of muscle cramps in a rat
model of spinal cord injury. The mechanism underlying this effect is not fully understood but
may be related to the known effects of cinchona alkaloids on skeletal muscle physiology.

Potential Mechanisms of Action on Skeletal Muscle:

Studies on quinine suggest that it interferes with the excitation-contraction coupling in skeletal
muscle by affecting calcium handling within the muscle cell. Specifically, it has been shown to
inhibit calcium accumulation by the sarcoplasmic reticulum. This modulation of intracellular
calcium may contribute to the reduction of muscle hyperexcitability that leads to cramps.

A recent study on quinine has also revealed that it can inhibit myogenic differentiation by
disrupting the AKT signaling pathway. This pathway is crucial for muscle growth and
regeneration.
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Quinine's inhibitory effect on the AKT signaling pathway.

While this finding is for quinine, it opens an avenue for investigating whether O-Desmethyl
Quinidine shares this property and if this mechanism is related to its effects on muscle

cramps.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of O-Desmethyl Quinidine has been studied in rabbits, providing

valuable preclinical data.

Pharmacokinetic Parameters of O-Desmethyl Quinidine in Rabbits:
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Parameter O-Desmethyl Quinidine Quinidine

Terminal Half-life (t1/2) 65.4 £ 34.4 min 132.4 + 27.1 min

Approx. 50% of Quinidine's

Volume of Distribution (Vdp)
vdp

Total Body Clearance Similar to Quinidine

These findings indicate that O-Desmethyl Quinidine has a shorter half-life and a smaller
volume of distribution compared to its parent drug in this animal model. Human
pharmacokinetic data for O-Desmethyl Quinidine is currently limited in the publicly available
literature.

Metabolism:

O-Desmethyl Quinidine is formed from the O-demethylation of quinidine. This metabolic
reaction is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

CYP Enzymes Involved in Quinidine Metabolism:

o CYP3A4: This is a major enzyme responsible for the metabolism of quinidine, including its

hydroxylation.

o CYP2D6: While quinidine is a potent inhibitor of CYP2D6, some studies suggest that certain
mutated forms of CYP2D6 can metabolize quinidine to O-Desmethyl Quinidine. The
precise contribution of different CYP isoenzymes to the O-demethylation of quinidine in
humans requires further investigation.
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Metabolism of Quinidine
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Metabolic pathway of quinidine to O-Desmethyl Quinidine.
Enzyme Inhibition:

O-Desmethyl Quinidine is also an inhibitor of CYP2D6, although it is less potent than

quinidine.
Parameter Value Enzyme
Ki (inhibition constant) 0.43-2.3uM CYP2D6

Analytical Methodology

The quantification of O-Desmethyl Quinidine in biological matrices is essential for
pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC)
coupled with mass spectrometry (LC-MS/MS) is the preferred method for its sensitive and
specific detection.

Experimental Protocol: Quantification of O-Desmethyl Quinidine in Plasma by LC-MS/MS
e Sample Preparation:

o Protein precipitation: Plasma samples are treated with a solvent like acetonitrile or
methanol to precipitate proteins.
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o Liquid-liquid extraction or solid-phase extraction (SPE) can also be used for sample clean-
up and concentration.

o Chromatographic Separation:
o A C18 reversed-phase HPLC column is typically used.

o The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium
formate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) run in a
gradient or isocratic mode.

o Mass Spectrometric Detection:
o Electrospray ionization (ESI) in positive ion mode is commonly employed.

o Detection is performed using multiple reaction monitoring (MRM) for high selectivity and
sensitivity. Specific precursor-to-product ion transitions for O-Desmethyl Quinidine and
an internal standard are monitored.

LC-MS/MS Analytical Workflow

Plasma Sample Protein Precipitation Centrifugation Supernatant Collection HPLC Separation MS/MS Detection Quantification

Click to download full resolution via product page

Workflow for the quantification of O-Desmethyl Quinidine.

Discussion and Future Directions

O-Desmethyl Quinidine is an active metabolite of quinidine with demonstrated antiarrhythmic
and potential muscle relaxant properties. The available data, primarily from preclinical studies,
suggest that it has a distinct pharmacological and pharmacokinetic profile compared to its
parent compound.

Key Gaps in Current Knowledge:
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» Human Pharmacokinetics: There is a significant lack of data on the pharmacokinetics of O-
Desmethyl Quinidine in humans. Understanding its absorption, distribution, metabolism,
and excretion in a clinical setting is crucial for assessing its contribution to the effects of
quinidine and for any potential development as a standalone drug.

o Detailed Mechanism of Action: The precise molecular targets and signaling pathways
through which O-Desmethyl Quinidine exerts its antiarrhythmic and muscle-relaxant effects
are not fully elucidated. Further research, including detailed electrophysiological and
molecular biology studies, is warranted.

o Synthesis Optimization: A readily accessible and scalable synthesis protocol for O-
Desmethyl Quinidine would greatly facilitate further research.

Future Research Directions:

e Conducting clinical pharmacokinetic studies to determine the plasma concentration-time
profile of O-Desmethyl Quinidine in healthy volunteers and patients receiving quinidine.

» Performing in-depth in vitro studies (e.g., patch-clamp) to characterize the interaction of O-
Desmethyl Quinidine with a broad range of cardiac and skeletal muscle ion channels.

 Investigating the effects of O-Desmethyl Quinidine on intracellular signaling pathways, such
as the AKT pathway in skeletal muscle, to understand its molecular mechanisms of action.

» Evaluating the efficacy and safety of O-Desmethyl Quinidine in relevant preclinical models
of cardiac arrhythmias and muscle cramps to support its potential therapeutic development.

Conclusion

O-Desmethyl Quinidine is a biologically active metabolite with a pharmacological profile that
warrants further investigation. While it appears to be less potent than quinidine in some
respects, its distinct pharmacokinetic properties and potential for therapeutic effects in
conditions like muscle cramps make it an interesting compound for drug development. This
technical review has summarized the current state of knowledge and highlighted the critical
areas where further research is needed to fully understand and potentially exploit the
therapeutic potential of O-Desmethyl Quinidine.
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 To cite this document: BenchChem. [O-Desmethyl Quinidine: A Comprehensive Technical
Review for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b15600903#0-desmethyl-quinidine-literature-
review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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